molecular formula C13H14N2O2 B8603491 5-((4-Methoxybenzyl)oxy)pyridin-2-amine

5-((4-Methoxybenzyl)oxy)pyridin-2-amine

Cat. No.: B8603491
M. Wt: 230.26 g/mol
InChI Key: INPPUJGKPCHUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Methoxybenzyl)oxy)pyridin-2-amine is a pyridine derivative featuring a 4-methoxybenzyl ether group at position 5 and an amine group at position 2. The methoxybenzyl moiety introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C13H14N2O2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3,(H2,14,15)

InChI Key

INPPUJGKPCHUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxybenzyl)pyridin-2-amine

  • Key Differences :
    • The absence of an oxygen bridge reduces polarity compared to the target compound.
    • Reported as an impurity in Mepyramine Maleate, a histamine H1 antagonist .
  • Activity: Not directly bioactive but highlights structural sensitivity in pharmaceutical formulations.

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

  • Structure : Incorporates a 1,3,4-oxadiazole ring linked to the pyridine via a methyl group .
  • Higher molecular weight (C₁₅H₁₄N₄O₂ vs. C₁₃H₁₄N₂O₂ for the target compound).
  • Activity: Demonstrates anticancer activity against HOP-92 (non-small cell lung cancer) with selectivity indices >10 .

Schiff Bases of 2-Aminopyridine (e.g., N-(5-Methoxy-2-hydroxylbenzylidene)pyridin-2-amine)

  • Structure : Imine linkage (C=N) instead of ether or oxadiazole .
  • Key Differences :
    • Schiff bases are prone to hydrolysis but exhibit tunable electronic properties via substituents.
    • The hydroxyl group in the salicylaldehyde moiety enhances metal chelation.
  • Activity : Antimicrobial activity against S. aureus and E. coli, influenced by substituents (e.g., nitro or bromo groups enhance potency) .

Pyrimidine Analogues (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine)

  • Structure : Pyrimidine core instead of pyridine .
  • Key Differences :
    • Pyrimidines are more electron-deficient, favoring interactions with nucleic acids or enzymes.
    • Lower solubility due to reduced polarity.

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

  • Structure : Bipyridine system with methoxy substitution on the second pyridine ring .
  • Increased nitrogen content may improve binding to metalloenzymes.
  • Activity: No bioactivity reported; used in synthetic chemistry as a building block .

Structural and Functional Comparison Table

Compound Name Core Structure Substituent(s) Key Properties/Activities Reference
5-((4-Methoxybenzyl)oxy)pyridin-2-amine Pyridine 5-O-(4-methoxybenzyl) Hypothesized metabolic stability N/A
N-(4-Methoxybenzyl)pyridin-2-amine Pyridine N-(4-methoxybenzyl) Pharmaceutical impurity
Compound 5f Pyridine 1,3,4-Oxadiazole-methyl-4-methoxyphenyl Anticancer (HOP-92 selectivity)
N-(5-Methoxy-2-hydroxylbenzylidene)pyridin-2-amine Pyridine Schiff base (5-methoxy-2-hydroxy) Antimicrobial (Gram-positive/-negative)
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 4-Methoxyphenyl at C5 Pharmaceutical intermediate

Discussion of Key Findings

  • Bioactivity : The presence of heterocycles (e.g., oxadiazole in Compound 5f) or electron-withdrawing groups (e.g., nitro in Schiff bases) correlates with enhanced anticancer or antimicrobial activity .
  • Structural Sensitivity: Minor changes, such as replacing an ether with an oxadiazole, significantly alter biological selectivity and potency.
  • Pharmaceutical Relevance: Pyridine and pyrimidine derivatives are versatile scaffolds, with substitutions dictating applications in drug development or diagnostics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.